molecular formula C8H4N2O3 B14859945 6-Nitroindol-2-one

6-Nitroindol-2-one

Cat. No.: B14859945
M. Wt: 176.13 g/mol
InChI Key: OSVJODVYHLJKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govopenmedicinalchemistryjournal.comcreative-proteomics.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. creative-proteomics.comwikipedia.org Research into indole chemistry is extensive, driven by the diverse biological activities exhibited by indole-containing compounds, which include antimicrobial, antiviral, and anticancer properties. nih.gov The synthesis of indole derivatives is a major focus in organic chemistry, with continuous efforts to develop novel and efficient methods for constructing and functionalizing the indole core. openmedicinalchemistryjournal.comnumberanalytics.com

6-Nitroindol-2-one is situated within this broad research landscape as a functionalized derivative. The "indol-2-one" or "oxindole" substructure is itself a key pharmacophore present in numerous biologically active compounds. The addition of a nitro group at the 6-position of this scaffold significantly influences its electronic properties and reactivity, opening up distinct avenues for chemical transformations compared to the parent oxindole (B195798) molecule.

Overview of Research Utility and Scholarly Interest

The primary research utility of this compound stems from its role as a synthetic intermediate. The nitro group is one of the most versatile functional groups in organic synthesis. It is strongly electron-withdrawing, which can direct the course of further chemical reactions on the aromatic ring. Crucially, the nitro group can be readily reduced to an amino group, providing a chemical handle for introducing a wide range of other functionalities and for building more complex molecular architectures.

Scholarly interest in compounds like this compound is also driven by the broader investigation into nitro-substituted heterocycles. For instance, the related compound 6-Nitroindoline has been reported to have potential antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai Furthermore, other positional isomers, such as 5-nitroindole (B16589), have been extensively studied and are used as "universal bases" in DNA and RNA oligonucleotides due to their ability to stack within a duplex without specific hydrogen bonding. biosearchtech.comoup.com While direct applications of this compound are not as widely documented, the development of practical, regioselective synthetic methods for producing 6-nitroindole (B147325) derivatives is an active area of research, indicating the value placed on accessing this class of compounds. rsc.org

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
IUPAC Name 6-nitro-1,3-dihydroindol-2-one
Synonyms 6-Nitrooxindole, 6-Nitroindolin-2-one
CAS Number 474799-41-2
Canonical SMILES C1C2=C(C=C(C=C2)N+[O-])NC1=O
InChI Key WYCVARGVMCGNMC-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Historical Development of Related Nitroindole Research

The study of indole chemistry has a rich history dating back to the 19th century. creative-proteomics.com The initial work began with the investigation of the dye indigo, which led to the first synthesis of the parent indole molecule in 1866 by Adolf von Baeyer, who reduced oxindole using zinc dust. wikipedia.org

Interest in indole derivatives intensified significantly in the 1930s with the discovery that the indole structure is a core component of many important alkaloids, including the amino acid tryptophan and plant auxins. wikipedia.org This spurred chemists to explore methods for synthesizing substituted indoles. The synthesis of various nitro-substituted indoles was systematically explored, with a key paper in 1958 describing methods for preparing 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole. acs.org

Later research shifted towards exploring the specific properties and applications of these nitroindoles. A notable development occurred in the 1990s when researchers began investigating nitroindoles as universal base analogues in nucleic acids. oup.comnih.gov Studies from this era compared 4-, 5-, and 6-nitroindole for this purpose, ultimately identifying the 5-nitroindole derivative as superior for providing duplex stability in DNA. oup.comnih.govresearchgate.net This historical progression from fundamental synthesis to specialized applications illustrates the evolving scholarly interest in the nitroindole class of compounds, to which this compound belongs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

6-nitroindol-2-one

InChI

InChI=1S/C8H4N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-4H

InChI Key

OSVJODVYHLJKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=C21)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Nitroindol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Interaction Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Nitroindol-2-one, ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. While specific experimental data for this compound is not available, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons on the pyrrolone ring. The electron-withdrawing nitro group at the C6 position would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields.

Based on the analysis of the closely related compound, 6-nitroindole (B147325), the aromatic protons would likely exhibit complex splitting patterns due to spin-spin coupling. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C4 would also appear as a doublet, coupled to the proton at C5. The protons on the pyrrolone ring, specifically at the C3 position, would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
NH ~10.5-11.5 Broad Singlet -
H-7 ~8.0-8.2 d J = ~2.0
H-5 ~7.8-8.0 dd J = ~8.5, 2.0
H-4 ~7.4-7.6 d J = ~8.5

Note: The data in this table is predicted based on the known spectral data of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam ring, typically appearing in the range of 170-180 ppm. The carbon atom attached to the nitro group (C6) would also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~175
C7a ~145
C6 ~142
C3a ~130
C5 ~120
C4 ~115
C7 ~110

Note: The data in this table is predicted based on the known spectral data of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

NMR chemical shift perturbation (CSP) is a sensitive technique used to study the binding of a small molecule (ligand) to a macromolecule (e.g., a protein). Upon addition of a ligand, changes in the chemical shifts of specific nuclei in the protein's NMR spectrum can identify the binding site and be used to determine the binding affinity.

While no specific CSP studies involving this compound have been reported, this technique could be employed to investigate its interaction with a target protein. By acquiring a series of ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein in the presence of increasing concentrations of this compound, the residues in the binding pocket would exhibit significant chemical shift changes. Plotting these changes against the ligand concentration allows for the calculation of the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-resolution electrospray ionization mass spectrometry (HREI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. For this compound (C₈H₆N₂O₃), the expected exact mass can be calculated.

Table 3: HREI-MS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 179.0451
[M+Na]⁺ 201.0270

Note: This data represents the theoretically calculated exact masses.

HREI-MS analysis would confirm the elemental composition of synthesized this compound, providing crucial evidence for its structural identity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in proteomics for identifying and quantifying proteins in complex biological samples. In the context of this compound, LC-MS/MS could be utilized to identify potential protein targets if the compound is used as a chemical probe.

For instance, if this compound were designed as a covalent inhibitor, it could be incubated with a cell lysate. The proteins that are covalently modified by the compound could then be identified using a proteomics workflow. This typically involves digesting the proteome with an enzyme like trypsin, followed by LC-MS/MS analysis of the resulting peptides. The modified peptides would exhibit a specific mass shift corresponding to the addition of the this compound molecule, allowing for the identification of the target protein and the specific site of modification. While no such studies have been published for this compound, this approach has been successfully applied to other indol-2-one (B1256649) derivatives to elucidate their mechanisms of action. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, molecules like this compound, which contain polar functional groups (such as the N-H group in the indole (B1671886) ring and the C=O group), often exhibit poor chromatographic behavior. These characteristics can lead to interactions with active sites in the GC system, resulting in reduced sensitivity and peak tailing researchgate.net. To overcome these challenges, a derivatization step is essential prior to GC-MS analysis mdpi.com.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity sigmaaldrich.com. For polyfunctional compounds containing active hydrogen atoms, such as alcohols, acids, and amines, derivatization is a necessary prerequisite for successful GC analysis nih.gov. A common and effective method is silylation, which replaces the active hydrogens on functional groups like -OH, -NH, and -COOH with a nonpolar moiety, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group mdpi.comsigmaaldrich.com.

For this compound, a two-step derivatization process would likely be employed. First, methoxyamination would target the carbonyl (C=O) group, followed by silylation to modify the N-H group of the indole ring nih.gov. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose nih.gov. The resulting derivatized molecule is significantly more volatile and less prone to degradation at the high temperatures of the GC injection port, leading to improved chromatographic separation and more reliable mass spectral data for identification and quantification mdpi.com.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the N-H group, the carbonyl (C=O) group of the lactam ring, and the nitro (NO₂) group.

The gas-phase IR spectrum for the closely related 6-nitroindole provides a reference for interpreting these features nist.gov. The N-H stretching vibration in indole rings typically appears as a sharp band around 3400 cm⁻¹ researchgate.net. The presence of the electron-withdrawing nitro group and the carbonyl group in this compound would influence the precise position of this peak.

The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1570-1500 cm⁻¹ region and a symmetric stretch in the 1380-1300 cm⁻¹ range wpmucdn.comresearchgate.net. The C=O stretching vibration of the lactam (cyclic amide) in the 2-one position is expected to produce a strong absorption band in the region of 1725-1735 cm⁻¹ wpmucdn.com. Additional peaks corresponding to aromatic C=C and C-H stretching and bending vibrations would also be present, completing the molecule's vibrational fingerprint researchgate.net.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indole Ring)Stretching~3400
C=O (Lactam)Stretching1725 - 1735
NO₂ (Nitro Group)Asymmetric Stretching1500 - 1570
NO₂ (Nitro Group)Symmetric Stretching1300 - 1380
C=C (Aromatic)Stretching1500 - 1600
C-H (Aromatic)Stretching~3000 - 3100

Note: The table presents typical wavenumber ranges for the functional groups found in this compound.

Resonance Raman Spectroscopy in Excited State Characterization

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy used to study the vibrational modes of chromophores, which are the light-absorbing parts of a molecule aip.orgscispace.com. By using an excitation laser wavelength that matches an electronic absorption band of the molecule, the intensities of Raman bands associated with the chromophore are selectively enhanced by a factor of 10³ to 10⁵ scispace.com. This technique provides detailed information about molecular structure and is particularly valuable for probing the geometry of excited electronic states aip.orgaip.org.

For nitroaromatic molecules like this compound, RR spectroscopy can elucidate structural changes that occur upon electronic excitation from the ground state to an excited state aip.orgaip.org. When the laser is tuned to a charge-transfer (CT) absorption band, the resulting RR spectrum reveals which vibrational modes are coupled to the electronic transition. The intensities of the RR bands provide insight into the initial dynamics following photoexcitation nih.govnih.gov. For instance, in studies of similar nitroaromatic compounds, RR spectra have shown significant enhancement of modes involving the nitro group and the aromatic ring, indicating changes in the C-N and N-O bond characters and distortions in the ring geometry in the excited state nih.gov. This allows for a detailed characterization of the excited state potential energy surface, which is crucial for understanding the molecule's photochemical behavior nih.gov.

Electronic Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV/Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light libretexts.org. The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly, denoted as λmax. These absorptions correspond to the promotion of electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*) libretexts.orgchemguide.co.uk.

The UV/Vis spectrum of this compound is determined by its extended conjugated π-electron system, which includes the indole ring, the carbonyl group, and the nitro group. These groups act as a chromophore, the part of the molecule responsible for absorbing light chemguide.co.uk. In a study of various nitroindole isomers in 2-propanol, it was found that 6-nitroindole exhibits two distinct absorption maxima in the near-UV range between 300 and 400 nm acs.orgnih.gov. This is a unique feature compared to other isomers and is a direct consequence of how the nitro group at the 6-position influences the electronic structure of the indole chromophore.

Analysis of Nitroindole Isomers and Their Absorption Profiles

The position of the nitro group on the indole ring significantly affects the molecule's electronic structure and, consequently, its UV/Vis absorption profile. A comparative analysis of different nitroindole isomers demonstrates the distinct spectroscopic signatures arising from this positional isomerism acs.orgnih.gov.

Studies measuring the molar absorption coefficients of nitroindole isomers in 2-propanol have provided clear evidence of these differences acs.orgresearchgate.net. For instance, 3-nitroindole and 5-nitroindole (B16589) each show a single broad absorption peak in the near-UV range, with λmax values at 349 nm and 322 nm, respectively nih.gov. In contrast, 6-nitroindole is distinguished by the presence of two maxima within this same 300-400 nm region acs.orgnih.gov. The absorption spectrum of 4-nitroindole is notable for extending furthest into the visible range nih.gov. These variations highlight the sensitivity of the electronic transitions to the specific location of the electron-withdrawing nitro group, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Nitroindole IsomerAbsorption Maxima (λmax) in 2-Propanol (nm)Key Features
3-Nitroindole349Single broad peak in the near-UV range. nih.gov
4-NitroindoleNot specified, but extends furthest into visible rangeBroad absorption profile. nih.gov
5-Nitroindole322Single broad peak, confined to the near-UV range. nih.gov
6-NitroindoleTwo maximaTwo distinct peaks in the 300-400 nm range. acs.orgnih.gov

This table summarizes the distinct UV/Vis absorption characteristics of various nitroindole isomers based on available research.

X-ray Crystallography for Solid-State Structure and Binding Modes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule, understanding its packing in the solid state, and elucidating its binding interactions with biological macromolecules.

The determination of the absolute structure of a chiral molecule by X-ray crystallography is a critical step in understanding its stereochemical properties. For a compound like this compound, which may exist as enantiomers if a chiral center is present or introduced, establishing the absolute configuration is essential for its characterization and for understanding its biological activity. The process involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

In cases where the molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration. This is often aided by the presence of heavier atoms in the structure. For organic molecules consisting primarily of light atoms (C, H, N, O), the determination of the absolute configuration can be more challenging but is often achievable with high-quality crystals and modern diffractometers.

A hypothetical crystallographic data table for this compound, if determined, would resemble the following:

Parameter Value
Empirical formulaC₈H₆N₂O₃
Formula weight178.15
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Absolute structure parameterValue(Value)

This table is illustrative and does not represent actual experimental data for this compound.

The study of crystal packing reveals how molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The oxindole (B195798) core provides a planar aromatic system conducive to π-π stacking, while the nitro group and the amide functionality are capable of participating in strong hydrogen bonding.

A detailed analysis would identify and characterize these interactions. For instance, the N-H group of the lactam is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. These interactions would likely form a complex three-dimensional network. Understanding these interactions is crucial as they influence the compound's physical properties, such as solubility and melting point.

A summary of potential intermolecular interactions for this compound is presented below:

Interaction Type Donor Acceptor Potential Distance (Å)
Hydrogen BondN-HC=O~2.8 - 3.2
Hydrogen BondN-HO-N-O~2.9 - 3.3
π-π StackingIndole RingIndole Ring~3.3 - 3.8

This table is illustrative and does not represent actual experimental data for this compound.

To understand the mechanism of action of a bioactive compound like this compound, it is invaluable to determine its structure when bound to its biological target, such as a protein or enzyme. Co-crystallization is a technique where the target and the ligand (this compound) are crystallized together to form a complex. Subsequent X-ray diffraction analysis of this co-crystal can reveal the precise binding pose of the ligand within the active site of the biological target.

This information is critical for structure-based drug design. It allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. This knowledge can then be used to design more potent and selective inhibitors. For example, if this compound were found to bind to a specific kinase, the co-crystal structure would show which residues it interacts with, providing a roadmap for chemical modifications to improve its binding affinity and efficacy.

A hypothetical summary of binding interactions for this compound with a protein target is provided below:

Ligand Atom/Group Protein Residue Interaction Type Distance (Å)
Carbonyl OxygenLysine (NH₃⁺)Hydrogen Bond~2.9
Nitro Group OxygenArginine (NH₂⁺)Hydrogen Bond~3.0
Indole RingPhenylalanineπ-π Stacking~3.5
N-H GroupAspartate (COO⁻)Hydrogen Bond~2.8

This table is illustrative and does not represent actual experimental data for this compound.

Computational Investigations of 6 Nitroindol 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Reactivity Profile and Quantum Chemical Descriptors

The reactivity of a molecule can be quantitatively described through a set of parameters derived from DFT, known as quantum chemical descriptors. These descriptors provide insight into the molecule's stability, reactivity, and the nature of its interactions. The primary descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors: From EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

For 6-Nitroindol-2-one, the presence of the electron-withdrawing nitro (-NO₂) group and the carbonyl (C=O) group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor and increasing its electrophilicity. DFT calculations would precisely quantify these effects.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (in eV) (Note: These values are illustrative and not from actual calculations on this compound.)

DescriptorSymbolCalculated Value (eV)
HOMO EnergyEHOMO-7.50
LUMO EnergyELUMO-3.20
Energy GapΔE4.30
Ionization PotentialI7.50
Electron AffinityA3.20
Electronegativityχ5.35
Chemical Hardnessη2.15
Chemical SoftnessS0.47
Electrophilicity Indexω6.66

Electronic Distribution and Spectroscopic Property Prediction

DFT is instrumental in mapping the electron density distribution within a molecule. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it a potential site for nucleophilic attack or hydrogen bonding.

Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For nitro-aromatic compounds, the absorption spectra are often characterized by π → π* transitions. Studies on 6-nitroindole (B147325) have shown it has two absorption maxima in the 300-400 nm range. A TD-DFT study on this compound would elucidate the specific orbitals involved in its electronic transitions and predict its absorption spectrum.

Reaction Pathway and Transition State Analysis

DFT calculations are crucial for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For a potential reaction involving this compound, such as a cycloaddition or a nucleophilic substitution, DFT would be used to:

Optimize the geometries of all stationary points (reactants, intermediates, products, and transition states).

Calculate the activation energy (the energy difference between the reactants and the transition state).

Perform frequency calculations to confirm the nature of the stationary points (minima have all real frequencies; transition states have exactly one imaginary frequency).

Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given TS connects the intended reactants and products.

This analysis helps determine whether a reaction is kinetically and thermodynamically favorable.

Solvent Effects on Electronic Structure and Reactivity

Chemical reactions are typically performed in a solvent, which can significantly influence the electronic structure and reactivity of the solute. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and reaction barriers.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reactivity in protic solvents.

For this compound, a polar molecule, moving from a nonpolar to a polar solvent would be expected to stabilize its ground state and potentially alter its HOMO-LUMO gap and reactivity descriptors. For instance, studies on other nitroaromatic compounds have shown that protic solvents can form hydrogen bonds, affecting their photochemical behavior. nih.gov A computational study would quantify these shifts and provide a molecular-level understanding of how different solvent environments modulate the properties of this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. By solving Newton's equations of motion for a system of atoms, MD provides insights into the conformational behavior and stability of molecules.

Conformational Dynamics and Stability Analysis

Even for a relatively rigid molecule like this compound, some degree of conformational flexibility exists, particularly concerning the orientation of the nitro group relative to the aromatic ring. MD simulations can explore the potential energy landscape and identify the most stable conformations and the energy barriers between them.

An MD simulation of this compound, typically in a solvent box to mimic solution-phase behavior, would involve:

Parameterization: Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.

Solvation and Equilibration: Placing the molecule in a simulated box of solvent (e.g., water) and allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect trajectory data.

Analysis of the resulting trajectory provides information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Conformational Analysis: To explore different rotational states (e.g., of the nitro group) and determine their relative populations and stability.

For this compound, MD simulations would reveal how its structure fluctuates in a solution, how it interacts with solvent molecules, and whether it maintains a stable, planar conformation or exhibits significant out-of-plane motions.

Protein-Ligand Complex Stability and Interaction Refinement

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic picture of how a ligand such as this compound interacts with its protein target, assessing the stability of the complex and refining the details of their interactions.

The stability of a protein-ligand complex is crucial for a ligand's efficacy. MD simulations can predict this stability by calculating key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues. A stable complex is typically characterized by a low and converged RMSD for the ligand, indicating that it remains securely in the binding pocket. The interaction between a ligand and a protein can induce changes in the protein's flexibility, which is directly correlated with the stability of the complex nih.gov.

For a hypothetical complex of this compound bound to a protein target, an MD simulation would track the atomic coordinates over a simulated timeframe, often on the nanosecond scale. This allows for the observation of subtle conformational changes in both the ligand and the protein, which are not apparent in static docking models. These simulations can confirm whether the initial binding pose is maintained and can reveal the formation or breaking of crucial noncovalent interactions, such as hydrogen bonds, over time. This process helps in refining the understanding of the binding mode, ensuring that the predicted interactions are persistent and energetically favorable in a dynamic environment.

Table 1: Illustrative Metrics from a Hypothetical Molecular Dynamics Simulation
MetricDescriptionIndication for a Stable this compound Complex
Ligand RMSDMeasures the average deviation of the ligand's atoms from a reference structure (the docked pose) over time.Low, stable value (e.g., < 2.0 Å) suggesting the ligand does not diffuse out of the binding site.
Protein RMSFMeasures the fluctuation of individual amino acid residues around their average positions.Lower fluctuations for residues in the binding pocket, indicating stabilization upon ligand binding.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond between the ligand and protein exists.High occupancy (>75%) for key hydrogen bonds, confirming their importance for binding.

Large-Scale Simulations and Methodological Advancements

The field of computational chemistry is continually evolving, with advancements allowing for larger and more complex systems to be simulated with greater accuracy. Large-scale simulations, often leveraging high-performance computing, enable the study of biological processes on longer timescales, capturing events like large conformational changes of a protein that may be essential for ligand binding or dissociation.

Methodological advancements such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a significant step forward. In a QM/MM approach, a small, electronically important part of the system (like the ligand this compound and the immediate active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient classical mechanics. This approach is particularly valuable for studying systems where electronic effects, such as charge transfer or polarization, are critical, or when a chemical reaction involving the ligand is being investigated within an enzyme's active site. Reactive MD simulations, which use force fields capable of describing chemical bond formation and breaking, are another advanced method for studying such processes mdpi.com.

These advanced methods allow for a more accurate description of the interactions involving the nitro group of this compound, which has a significant influence on the electronic properties of the molecule. Such simulations can provide deeper insights into the binding energetics and the mechanism of action, guiding the design of more potent and specific molecules.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting the binding mode of ligands like this compound within the active site of a protein target.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to generate and rank potential binding poses of a ligand within a protein's binding site. This process involves a sampling algorithm that explores various conformations and orientations of the ligand and a scoring function that estimates the binding affinity for each pose. The resulting binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For this compound, docking studies would involve preparing the 3D structure of the molecule and the target protein. The docking software then places the ligand into the active site, and the scoring function evaluates each pose based on factors like electrostatic and van der Waals interactions. This process can effectively predict how the molecule orients itself to maximize favorable interactions, identifying the key amino acid residues it may bind to nih.govijper.orgnih.gov. While specific docking studies for this compound are not prevalent in the literature, studies on similar indole-based compounds demonstrate the utility of this approach in predicting binding modes and guiding drug design mdpi.com.

Table 2: Illustrative Docking Scores for Indole-Based Compounds Against Various Targets
Compound ClassProtein TargetReported Binding Affinity (kcal/mol)Reference Study Focus
Indole (B1671886) DerivativesSARS-CoV-2 Main Protease-7.8 to -9.3Virtual screening for viral inhibitors nih.gov
ArylthioindolesTubulin (Colchicine Site)Not reported in kcal/mol (IC50 values used)Investigation of anti-cancer activity mdpi.com
Pyrazole DerivativesCyclooxygenase-II (COX-2)-6.7 to -10.7Discovery of novel anti-inflammatory agents ijper.org

Analysis of Noncovalent Interactions in Binding Pockets

The stability of a protein-ligand complex is governed by a network of noncovalent interactions. These interactions, while individually weak, collectively contribute to the high affinity and specificity of a ligand for its target nih.govresearchgate.net. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.

For this compound, several key functional groups can participate in noncovalent interactions:

Hydrogen Bonds: The lactam (cyclic amide) group in the oxindole (B195798) ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group (-NO2) is also a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone arturorobertazzi.it.

Hydrophobic Interactions: The benzene (B151609) ring portion of the indole core is hydrophobic and can interact favorably with nonpolar amino acid residues such as leucine, valine, and phenylalanine through van der Waals forces youtube.com.

π-Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also participate in cation-π interactions with positively charged residues like lysine or arginine.

Computational tools can visualize and quantify these interactions, providing a detailed map of the binding pocket and highlighting which interactions are most critical for affinity.

Table 3: Potential Noncovalent Interactions for this compound
Functional Group on this compoundType of InteractionPotential Interacting Amino Acid Residues
Indole N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Indole C=OHydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine, Histidine
Nitro Group (-NO2)Hydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine, Histidine
Aromatic RingHydrophobic, π-π StackingLeucine, Valine, Phenylalanine, Tyrosine, Tryptophan

Virtual Screening Approaches for Target Identification

Virtual screening (VS) is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target mdpi.com. VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the 3D structure of the protein target. It uses molecular docking to screen a database of compounds, such as the ZINC database or internal corporate collections, against the protein's binding site. Compounds are ranked based on their docking scores, and the top-ranking hits are selected for experimental testing. This approach could be used to identify novel protein targets for this compound by screening it against a panel of known protein structures.

LBVS, on the other hand, uses the structure of a known active ligand as a template to search for other compounds with similar properties. This method does not require a 3D structure of the target protein. If this compound were found to have a desirable biological activity, its structure could be used as a query to find other molecules with similar shapes and chemical features, potentially leading to the discovery of novel chemical scaffolds with the same activity. A hybrid approach, combining both ligand- and structure-based methods, can significantly increase the accuracy and efficiency of identifying promising lead molecules nih.gov.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships. QSAR models attempt to find a mathematical correlation between chemical properties (descriptors) of a series of compounds and their biological activities.

To build a computational SAR model for this compound, a series of analogues would be designed, synthesized, and tested for a specific biological activity. For each analogue, a set of computational descriptors would be calculated, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A statistical model is then generated to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and guiding lead optimization efforts. While specific computational SAR studies on this compound are limited, research on other substituted indoles serves as a valuable reference for how modifications to the indole scaffold can impact biological activity researchgate.netnih.gov.

Table 4: Hypothetical SAR Insights for this compound Derivatives
Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
N1-positionSmall alkyl groupMay increase potencyCan fill a small hydrophobic pocket or alter hydrogen bonding.
C5-positionElectron-donating groupMay increase or decrease activityAlters the electronic profile of the aromatic ring, influencing π-interactions.
C7-positionBulky hydrophobic groupLikely to decrease activityMay cause steric clashes within the binding pocket.
Nitro Group PositionShift from C6 to C4, C5, or C7Could significantly alter activityChanges the directionality of key hydrogen bonds and polar interactions.

Mechanistic Investigations of 6 Nitroindol 2 One S Biochemical Interactions

Enzyme Inhibition Mechanisms by Nitroindole Derivatives

While specific data for 6-Nitroindol-2-one is limited, the broader class of nitroindole derivatives has been investigated for various biological activities. The following inhibition mechanisms provide a theoretical basis for how this compound might interact with enzyme systems.

Non-Competitive Inhibition Kinetics

Non-competitive inhibition is a form of enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event reduces the enzyme's activity but does not affect the binding of the substrate to the active site. wikipedia.orgnih.gov Consequently, in non-competitive inhibition, the maximum reaction rate (Vmax) is decreased, while the Michaelis constant (Km), which represents the substrate concentration at half-Vmax and is an inverse measure of substrate affinity, remains unchanged. nih.govteachmephysiology.com

The inhibitor has the same affinity for both the free enzyme and the enzyme-substrate (ES) complex. nih.gov This mechanism can be described by the following kinetic scheme:

E + S ⇌ ES → E + P

E + I ⇌ EI

ES + I ⇌ ESI

Here, the EI and ESI complexes are both catalytically inactive. Because the inhibitor does not compete with the substrate, increasing the substrate concentration cannot overcome the inhibition. nih.govlibretexts.org

Interactive Data Table: Characteristics of Non-Competitive Inhibition

Kinetic ParameterEffect of Non-Competitive InhibitorRationale
Vmax (Maximum Velocity) DecreasesInhibitor binding to the allosteric site reduces the concentration of active enzyme, thus lowering the maximum rate of reaction. libretexts.org
Km (Michaelis Constant) UnchangedThe inhibitor does not interfere with the binding of the substrate to the active site, so the enzyme's affinity for the substrate is not altered. nih.govteachmephysiology.com
Overcoming Inhibition Cannot be overcome by increasing substrate concentration.The inhibitor binds to a separate site, so it does not compete with the substrate for binding to the active site. libretexts.org

Suicide Inhibition Mechanisms

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible form of enzyme inhibition. wikipedia.orgbioninja.com.au In this process, the inhibitor, which often resembles the enzyme's natural substrate, binds to the active site. wikipedia.orgslideshare.net The enzyme then begins its normal catalytic process, but in doing so, it converts the inhibitor into a highly reactive molecule. wikipedia.orgd-nb.info This reactive intermediate then forms a stable, covalent bond with an amino acid residue within the active site, leading to permanent inactivation of the enzyme. wikipedia.orgyoutube.com

This mechanism is highly specific because the inhibitor is only activated by its target enzyme. d-nb.info The process can be summarized as: E + I ⇌ E-I → E-I* Where I* is the activated, reactive form of the inhibitor that irreversibly modifies the enzyme (E).

Examples of well-known suicide inhibitors include penicillin, which inhibits DD-transpeptidase in bacteria, and aspirin, which inhibits cyclooxygenase enzymes. wikipedia.org Research on 7-nitro-2,1,3-benzoxadiazole derivatives has shown they can act as suicide inhibitors for glutathione S-transferases, where the enzyme conjugates the inhibitor with glutathione, forming a tightly stabilized complex in the active site. nih.gov

Allosteric Regulation and Modulator Binding

Allosteric regulation occurs when a molecule, known as an allosteric modulator or effector, binds to a protein at a site distinct from the primary active or orthosteric site. wikipedia.orgnih.govlibretexts.org This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. wikipedia.org Allosteric modulators can be either activators (positive modulators), which enhance the protein's activity, or inhibitors (negative modulators), which decrease it. wikipedia.orglibretexts.org

This type of regulation is crucial for controlling metabolic pathways. nih.gov Non-competitive inhibition is a form of allosteric regulation. nih.gov Studies on related indole (B1671886) compounds have identified allosteric modulators. For instance, the indole derivative ZCZ011 has been characterized as an allosteric agonist and a limited positive allosteric modulator at the cannabinoid receptor 1 (CB1). otago.ac.nznih.gov Similarly, indole-2-carboxamide derivatives have been explored as allosteric modulators of the CB1 receptor. nih.gov These findings suggest the potential for a this compound scaffold to interact with allosteric sites on various receptors or enzymes.

Reversible and Irreversible Binding Modes

Enzyme inhibitors are broadly classified based on the nature of their interaction with the enzyme: reversible and irreversible.

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. slideshare.netknyamed.com This forms an enzyme-inhibitor complex that can readily dissociate, allowing the enzyme to regain its function if the inhibitor is removed. slideshare.netquora.com Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. teachmephysiology.com

Irreversible Inhibition: This involves the formation of a strong, stable covalent bond between the inhibitor and the enzyme. knyamed.comyoutube.com This type of binding permanently inactivates the enzyme, and activity can only be restored through the synthesis of new enzyme molecules. knyamed.comyoutube.com Suicide inhibitors and affinity labels are two major classes of irreversible inhibitors. slideshare.net

The distinction between these two modes is critical in drug design and understanding biochemical pathways. While no specific studies detail the binding mode of this compound, its potential reactivity would determine whether it acts as a reversible or irreversible inhibitor.

Interactive Data Table: Comparison of Reversible and Irreversible Inhibition

FeatureReversible InhibitionIrreversible Inhibition
Bond Type Non-covalent (hydrogen bonds, ionic, hydrophobic) knyamed.comCovalent knyamed.com
Binding Strength Weaker, transientStrong, stable
Dissociation Inhibitor can dissociate from the enzymeInhibitor does not dissociate
Enzyme Activity Restoration Activity is restored upon removal of the inhibitor knyamed.comActivity is not restored; new enzyme synthesis is required youtube.com
Examples Competitive inhibitors, Non-competitive inhibitors teachmephysiology.comSuicide inhibitors (e.g., Penicillin), Affinity labels wikipedia.orgslideshare.net

Receptor Binding and Modulation Studies

The interaction of small molecules with protein receptors is fundamental to cellular signaling. These interactions often occur within a specific region of the receptor known as the ligand-binding domain.

Ligand-Binding Domain Interactions

The ligand-binding domain (LBD) is a structurally defined region of a receptor that recognizes and binds a specific ligand. This binding event triggers a conformational change in the receptor, initiating a signaling cascade. For nuclear receptors, agonist binding to the LBD stabilizes an active conformation that facilitates the recruitment of coactivator proteins, leading to changes in gene expression. elifesciences.org

The specificity of this interaction is determined by the precise fit and chemical complementarity between the ligand and the amino acid residues within the LBD. For example, in the androgen receptor, the LBD contains a hydrophobic binding surface (known as AF2) that specifically recognizes an FXXLF motif on co-regulatory proteins, an interaction that is triggered by the binding of androgens. nih.gov Studies on substituted 5-nitroindole (B16589) derivatives have shown they can act as ligands that bind to and stabilize c-Myc G-quadruplex DNA, indicating that the nitroindole scaffold can participate in specific molecular recognition events, in this case with a nucleic acid structure. nih.govnih.gov This capacity for specific binding suggests that this compound could potentially be designed to interact with the ligand-binding domains of specific protein receptors.

Competitive Binding Assay Methodologies

Competitive binding assays are fundamental in determining the affinity of a ligand, such as this compound, for a specific receptor or binding site. These methodologies measure the ability of an unlabeled compound (the competitor) to displace a labeled ligand from a target protein. The assay yields an EC50 value, which is the concentration of the competitor that displaces 50% of the labeled molecule from its binding site. From this, the inhibition constant (Ki) of the unlabeled ligand can be calculated, providing a measure of its binding affinity. microbenotes.com

The general procedure for a competitive binding assay involves several key steps:

Quantifying the affinity of a labeled competitor: Initially, the binding affinity (expressed as the dissociation constant, Kd) between a fluorescently or radioactively labeled competitor and the target protein is determined in a direct binding experiment. microbenotes.comcore.ac.uk

Competition experiment: A complex of the target protein and the labeled competitor is formed. The unlabeled ligand of interest, in this case, this compound, is then titrated into the system at increasing concentrations.

Measuring displacement: As the unlabeled ligand binds to the target, it displaces the labeled competitor, leading to a measurable change in the signal (e.g., fluorescence or radioactivity). microbenotes.com

Data analysis: The resulting data are plotted as the signal versus the concentration of the unlabeled ligand. This curve is then fitted to determine the EC50 value, from which the Ki can be derived. microbenotes.com

Various formats can be employed for these assays, including 96-well filtration and scintillation proximity assays (SPA), which are adaptable for higher throughput screening. core.ac.uk For instance, radioligand-receptor assays using a labeled analog can be used to evaluate the binding-inhibition potencies of a series of derivatives. nih.gov While these are standard methodologies, specific studies detailing the use of competitive binding assays for this compound were not identified in the performed search.

Selectivity and Affinity Profiling for Receptor Subtypes

Affinity and selectivity profiling is crucial for characterizing the interaction of a compound with its biological targets. Affinity refers to the strength of the binding between a ligand and a receptor, while selectivity describes the ligand's ability to bind preferentially to one receptor subtype over others. nih.gov A compound with high affinity and selectivity is often a more desirable candidate for therapeutic development, as it is likely to have a more specific biological effect.

The process of profiling involves experimentally measuring the binding affinities of a compound, such as this compound, against a panel of different receptor subtypes. This is typically done using competitive binding assays, where the compound's ability to displace a known selective radioligand from each receptor subtype is quantified. nih.gov The resulting data, often presented as dissociation constants (Kd) or inhibition constants (Ki), allow for the calculation of selectivity ratios. A high ratio indicates a strong preference for one receptor subtype. nih.gov

It is important to note that even minor chemical modifications to a molecule can significantly alter its affinity and selectivity profile. nih.gov For example, studies on nitazene variants have shown that changes in chemical structure can affect their affinity and selectivity for different opioid receptor subtypes. nih.gov Similarly, research on α-adrenoceptor antagonists has highlighted the difficulty in finding ligands that are highly selective for specific subtypes. nih.gov A comprehensive selectivity and affinity profile for this compound across various receptor subtypes would be necessary to understand its potential biological targets and off-target effects, though specific profiling data for this compound were not available in the conducted search.

Nucleic Acid Interactions and DNA Damage Mechanisms

Binding to Oligodeoxynucleotides and DNA Synthesis Inhibition

Nitroheterocyclic compounds are known to interfere with nucleic acid functions, including the inhibition of DNA synthesis. nih.govnih.gov The mechanism of this inhibition can be multifaceted. For some nitroheterocycles, the degree of inhibition of DNA synthesis has been shown to correlate directly with their electron-affinity, as measured by the half-wave reduction potential. nih.gov These compounds can affect various stages of DNA replication, including the initiation of DNA replicons and DNA chain elongation. nih.gov

Nitroindoles, including isomers like 4-, 5-, and 6-nitroindole (B147325), have been extensively studied for their incorporation into oligodeoxynucleotides. oup.comresearchgate.net These synthetic analogs can be used to create modified DNA strands for various applications. biosearchtech.comrsc.orggenelink.com The incorporation of a 6-nitroindole moiety into an oligodeoxynucleotide would likely alter its interaction with DNA processing enzymes. For instance, some DNA synthesis inhibitors act by targeting topoisomerases, enzymes essential for resolving DNA supercoiling during replication. sigmaaldrich.com A study on an indolin-2-one nitroimidazole hybrid identified topoisomerase IV as a direct target, inhibiting its DNA decatenation activity. acs.org This suggests a plausible mechanism whereby this compound could inhibit DNA synthesis by interacting with and inhibiting enzymes crucial for the replication process.

DNA Damage Induction by Reduced Nitro Species

Many nitroaromatic compounds function as prodrugs that require intracellular metabolic activation to exert their biological effects. This activation typically involves the reduction of the nitro group by cellular nitroreductases, a process that is often enhanced under hypoxic (low oxygen) conditions. biorxiv.org The reduction of the nitro group generates reactive nitroso, nitro radical, and hydroxylamine intermediates that are highly reactive and can covalently bind to cellular macromolecules, including DNA. nih.gov

Base Pairing Properties of Nitroazole/Nitroindole Analogs

Unlike natural bases, which rely on specific hydrogen bonding for pairing, nitroindoles are non-hydrogen bonding mimics. researchgate.net Their ability to stabilize the DNA duplex is primarily attributed to favorable stacking interactions with adjacent bases. biosearchtech.comglenresearch.com The larger aromatic surface area and increased hydrophobicity of the nitroindole moiety enhance these stacking forces. biosearchtech.com

Studies comparing different nitroindole isomers have shown that their position on the indole ring influences the stability of the DNA duplex. The general order of duplex stability conferred by these analogs is: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole. glenresearch.com While 5-nitroindole is the most stabilizing, 6-nitroindole also functions as a universal base, albeit with a slightly greater destabilizing effect on the DNA duplex compared to the 5-nitro isomer. researchgate.net The table below summarizes the thermal melting (Tm) and thermodynamic data for DNA duplexes containing 5-nitroindole opposite each of the four natural bases, illustrating its non-discriminatory pairing nature.

Analog Pair (5-Nitroindole-Y)Melting Temperature (Tm) °C-ΔG° at 25°C (kcal/mol)
5-NI - A46.58.5
5-NI - C45.08.3
5-NI - G35.07.7
5-NI - T45.58.4

Data derived from studies on the oligodeoxynucleotide 5'-d(CGCXAATTYGCG)-3' where X is 5-nitroindole and Y is the opposing natural base. nih.gov

Mechanisms of Non-Specific Biological Interactions

In drug discovery and chemical biology, it is crucial to distinguish between specific, targeted biological activity and non-specific interactions that can lead to misleading results.

Colloidal Aggregation and Enzyme Sequestration

One common mechanism of non-specific inhibition is the formation of colloidal aggregates by small molecules in aqueous solutions. These aggregates, which are sub-micron particles, can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition. Compounds that form such aggregates are often referred to as Pan-Assay Interference Compounds (PAINS).

Research into "this compound" would need to assess its propensity to form colloidal aggregates under typical biochemical assay conditions. This would involve techniques such as dynamic light scattering (DLS) to detect the formation of particles in solution.

Derivatization Strategies and Their Academic Implications for 6 Nitroindol 2 One

Synthetic Derivatization for Enhanced Reactivity or Specificity

Synthetic derivatization aims to create new analogues of 6-nitroindol-2-one with altered chemical or biological activity. These modifications can either transform existing functional groups to change the molecule's fundamental properties or introduce new groups that serve as reporters or tags for biochemical assays.

The structure of this compound offers several sites for functional group transformation, primarily the nitro group and the lactam N-H group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the N-H proton.

One of the most common transformations is the reduction of the nitro group to form 6-aminoindol-2-one. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing substituent into a strongly electron-donating one. This new amino group can then serve as a handle for a wide range of subsequent reactions, such as diazotization or acylation, to build more complex molecular architectures. Various reagents can achieve this reduction, including catalytic hydrogenation or the use of metals in acidic media researchgate.netacs.orgwikipedia.orgorganic-chemistry.org.

Another key site for modification is the lactam nitrogen. The N-H proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated. N-alkylation, for instance, can be used to block the hydrogen-bonding capability of the lactam or to introduce substituents that modulate solubility or biological activity mdpi.comnih.gov. However, the strong electron-withdrawing effect of the nitro group can decrease the nucleophilicity of the nitrogen, potentially requiring harsher conditions for reactions like N-alkylation compared to the non-nitrated parent compound, indol-2-one (B1256649) researchgate.net.

Transformation Type Target Group Reagent(s) Resulting Group Academic Implication
Nitro Reduction-NO₂H₂, Pd/C or Raney Nickel; Fe/HCl-NH₂ (Amino)Creates a nucleophilic handle for further synthesis; alters electronic properties for structure-activity relationship studies researchgate.netwikipedia.org.
N-AlkylationLactam >N-HAlkyl halide (e.g., CH₃I), Base (e.g., NaH)>N-R (N-Alkyl)Modulates solubility and biological activity; removes hydrogen bond donor capability mdpi.comresearchgate.net.
N-AcylationLactam >N-HAcyl chloride (e.g., Acetyl chloride), Base>N-C(=O)R (N-Acyl)Introduces a carbonyl moiety which can influence conformation and receptor binding.

This table outlines key functional group transformations applicable to this compound, the reagents commonly used, and the academic significance of the resulting derivative.

Derivatization is a powerful tool for converting molecules like this compound into chemical probes for studying biological systems. This is achieved by introducing reporter groups (e.g., fluorophores) or affinity tags (e.g., biotin) onto the core scaffold. A common strategy involves creating "activity-based probes" (ABPs) that can be used to identify and study the cellular targets of a bioactive compound nih.govmdpi.com.

A versatile approach for this is the introduction of a bioorthogonal handle, such as a terminal alkyne or an azide group. For the indol-2-one scaffold, an alkyne handle can be installed, which can then be coupled to a variety of reporter or affinity tags via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." This modular approach allows for the late-stage introduction of the desired tag without altering the core structure recognized by its biological target google.com. For example, a synthetic precursor like 6-iodoindol-2-one could undergo Sonogashira coupling to introduce an alkyne, which serves as the handle for subsequent tagging reactions.

Probe Strategy Modification Site Group Introduced Subsequent Reaction Purpose
Activity-Based ProbeAromatic Ring (e.g., C6)Terminal AlkyneClick Chemistry (CuAAC)Covalent attachment of fluorescent dyes or affinity tags (e.g., biotin) for target identification and visualization nih.gov.
Photoaffinity LabelingAromatic Ring or N-Alkyl chainDiazirine or BenzophenoneUV IrradiationCovalent cross-linking to interacting biomolecules for target validation mdpi.com.
Fluorescent LabelingLactam >N-HFluorophore (e.g., via alkylation with a fluorescent tag)N/ADirect visualization of the compound's localization in cells or tissues.

This table describes strategies for converting this compound into chemical probes by introducing specific functional groups for reporting or tagging purposes.

Derivatization in Analytical Method Development

Chemical derivatization is frequently essential for the analysis of compounds by chromatographic methods. The goals are typically to improve volatility for gas chromatography (GC) or to enhance detectability for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) spectroscopyonline.comnih.gov.

Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the GC column in the gas phase. Polar functional groups, such as the N-H group in the lactam ring of this compound, can cause poor peak shape and low volatility due to hydrogen bonding and adsorption onto the column matrix researchgate.net.

Silylation is the most common derivatization technique to address this issue. It involves replacing the active hydrogen of the N-H group with a nonpolar trimethylsilyl (TMS) group gcms.cznih.gov. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS derivative of this compound is significantly more volatile and less polar, leading to improved chromatographic performance with sharper, more symmetrical peaks youtube.comomicsonline.org.

Derivatization Method Target Group Reagent Derivative Formed Benefit for GC
SilylationLactam >N-HMSTFA, BSTFA, TMCSN-Trimethylsilyl (N-TMS)Increased volatility, improved thermal stability, reduced peak tailing gcms.czyoutube.comnih.gov.
AcylationLactam >N-HTrifluoroacetic Anhydride (TFAA)N-TrifluoroacetylIncreased volatility and enhanced detection with an Electron Capture Detector (ECD) libretexts.org.
AlkylationLactam >N-HAlkylating agent (e.g., Pentafluorobenzyl Bromide)N-PentafluorobenzylIncreased volatility and high sensitivity for ECD detection libretexts.orgresearchgate.net.

This table summarizes common derivatization methods used to increase the volatility and improve the gas chromatographic analysis of compounds containing N-H functional groups, such as this compound.

In HPLC, derivatization is less about volatility and more about improving separation or enhancing detection sensitivity, especially for UV-Visible or fluorescence detectors academicjournals.orgnih.gov. While the nitro-aromatic system of this compound provides a chromophore for UV detection, derivatization can be employed to shift the absorption to a more selective wavelength or to introduce a fluorophore for highly sensitive fluorescence detection researchgate.net.

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system actascientific.comactascientific.com. The lactam N-H group of this compound can be targeted with various reagents. For example, reacting it with Dansyl chloride would attach a highly fluorescent dansyl group, enabling detection at picogram levels. Similarly, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) also impart strong fluorescence. These derivatization reactions typically add bulky, nonpolar groups, which can also improve the retention and separation of the analyte on reversed-phase HPLC columns researchgate.netscience.gov.

Derivatizing Agent Target Group Detection Method Advantage
Dansyl ChlorideLactam >N-HFluorescenceHigh sensitivity; introduces a hydrophobic group, improving reversed-phase separation researchgate.net.
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Lactam >N-HFluorescenceProvides highly fluorescent derivatives for trace analysis researchgate.net.
4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl)Lactam >N-HUV-VisibleAdds a strong chromophore, shifting detection to the visible range (~450 nm) to reduce matrix interference researchgate.net.

This table details common pre-column derivatization agents that can be used with this compound to enhance its detection by HPLC, primarily through the addition of fluorescent or strongly UV-absorbing tags.

Mass spectrometry (MS) is a primary tool for structural elucidation, but derivatization can further enhance its capabilities spectroscopyonline.com. Chemical modification can improve ionization efficiency, direct fragmentation pathways in a predictable manner, and provide additional structural confirmation researchgate.netnih.gov.

When a molecule like this compound is derivatized, its molecular weight increases by a known mass, which helps confirm the presence of the target functional group. More importantly, the derivative often produces characteristic fragment ions in the mass spectrometer. For example, a TMS-derivatized molecule will often show a prominent ion corresponding to the loss of a methyl group (M-15) or the entire TMS group, confirming the presence of the original active hydrogen site mdpi.com.

This controlled fragmentation is particularly useful in tandem MS (MS/MS) experiments. The derivatizing group can act as a charge-directing or fragmentation-directing moiety, leading to a consistent and interpretable fragmentation pattern that simplifies structural assignment spectroscopyonline.comnih.gov. This is invaluable when distinguishing between isomers or identifying metabolites where the exact site of modification is unknown. The fragmentation of underivatized indole (B1671886) derivatives often involves characteristic losses of HCN or CO scirp.org, and observing how these pathways are altered by derivatization provides another layer of structural evidence.

Derivatization Type Effect on MS Analysis Diagnostic Information Provided
Silylation (e.g., with MSTFA)Increases volatility for GC-MS; provides predictable fragmentation.Characteristic ions at M-15 (loss of •CH₃) and fragments related to the silyl group, confirming the N-H site mdpi.com.
Acylation (e.g., with TFAA)Introduces a tag with a known mass and fragmentation pattern.Predictable loss of the acyl group or related fragments, aiding in spectral interpretation.
Isotope-Coded DerivatizationIntroduces a reagent with a stable isotope label (e.g., deuterated).Creates a characteristic mass doublet in the spectrum, allowing easy differentiation of the analyte from background noise and aiding in quantification researchgate.net.

This table explains how different derivatization strategies can be used to improve the analysis of this compound by mass spectrometry, aiding in its structural confirmation and elucidation.

Chemo- and Regioselective Derivatization

The derivatization of the this compound scaffold presents a unique challenge in synthetic organic chemistry due to the presence of multiple reactive sites. The molecule, also known as 6-nitrooxindole, contains a secondary amine at the N1 position, a reactive methylene group at the C3 position, and an electron-deficient benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the reactivity of these sites. Achieving chemo- and regioselectivity—the ability to selectively functionalize one position over others—is paramount for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Research efforts have focused on developing strategies that allow for controlled functionalization at the N1 and C3 positions.

N1-Position Derivatization: Selective N-Alkylation

The nitrogen atom of the lactam ring in this compound is a primary site for derivatization. Selective N-alkylation is a common strategy to introduce various side chains, which can modulate the biological activity of the resulting compounds. This reaction is typically achieved under basic conditions, where a base deprotonates the N-H group, forming a nucleophilic anion that subsequently reacts with an alkylating agent.

Studies on the closely related 6-nitro-1H-indole have demonstrated effective N-alkylation protocols that are applicable to the this compound core. For instance, 6-nitro-1H-indole can be alkylated with various 2-chloro-ethanamine derivatives using potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This method allows for the introduction of amine-containing side chains at the N1 position. nih.gov Another approach involves using sodium hydride (NaH) in DMF to deprotonate the indole nitrogen, followed by reaction with chloroalkyl iodides. nih.gov

These strategies highlight a general principle for achieving N-selectivity: the use of a suitable base to generate the N-anion, which is a soft nucleophile and preferentially attacks alkyl halides. The choice of base and solvent is critical to avoid competing side reactions, such as C3-alkylation or reactions involving the nitro group. In contrast to C3-alkylation which often requires specific catalytic activation, N-alkylation can proceed under more straightforward basic conditions. This difference in required reaction conditions is a key factor in achieving regioselectivity. An alternative strategy to favor N-alkylation over C3-alkylation in indole systems involves the initial reduction of the indole to an indoline, performing the N-alkylation, and then re-oxidizing the ring system to the indole. nih.gov

Table 1: Conditions for Selective N-Alkylation of 6-Nitroindole (B147325) Scaffolds
Starting MaterialReagentBase/CatalystSolventConditionsProductReference
6-Nitro-1H-indole2-Chloro-ethanamine derivativesK₂CO₃DMF80 °CN1-alkylated 6-nitroindoles nih.gov
6-Nitro-1H-indoleChloroalkyl iodidesNaHDMFNot specifiedN1-alkylated 6-nitroindoles nih.gov

C3-Position Derivatization: Challenges and Strategies

The C3 position of the indol-2-one ring is a nucleophilic carbon center, making it susceptible to reactions with various electrophiles. Functionalization at this position is of significant interest for building molecular complexity. However, the presence of the C6-nitro group introduces challenges. Attempts to perform certain C3-alkylation reactions on nitro-substituted indoles have resulted in decomposition of the starting material into black tars, indicating the instability of these compounds under specific reaction conditions, such as those mediated by Cs₂CO₃/oxone®. chemrxiv.orgchemrxiv.org

Despite these challenges, various catalytic methods are explored for C3-functionalization. Asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, for example, represents a reliable strategy for creating C-C bonds at the C3 position. researchgate.net These reactions are often catalyzed by metal complexes with chiral ligands to control the stereochemistry of the product. researchgate.net While not specifically demonstrated on this compound in the available literature, these methods provide a potential pathway. The reaction involves the activation of the nitroalkene as a Michael acceptor, which then reacts with the nucleophilic C3 position of the indole ring. researchgate.netacs.org

Another approach is the functionalization with metallocarbenes, generated from diazo compounds. rochester.edud-nb.info Transition metal-catalyzed carbene transfer can lead to C3-substituted indoles. rochester.edu However, a significant challenge with N-H free indoles is the competing, and often more favorable, N-H insertion reaction. rochester.edu This highlights a key aspect of chemo- and regioselectivity: directing the reaction to the C3 position requires suppressing reactivity at the N1 position, often through the use of specific catalysts or N-protecting groups. rochester.edu

Table 2: Representative Strategies for C3-Functionalization of Indole/Oxindole (B195798) Scaffolds
Reaction TypeElectrophile/ReagentCatalyst SystemKey FeaturePotential Applicability/Challenge for this compoundReference
Friedel-Crafts AlkylationNitroalkenesNickel(II)/spiroBox chiral ligandForms C3-alkylated products with high enantioselectivity.Applicable, but stability of the nitro-oxindole under reaction conditions must be considered. researchgate.net
Michael-Michael CascadeNitroolefins and 2-nitro-3-arylacrylatesChiral squaramide-amine catalystConstructs spirooxindoles with multiple stereocenters.A potential route for creating complex spirocyclic structures from this compound. acs.org
Carbene TransferEthyl α-diazoacetateEngineered myoglobin variantsEnables direct C-H functionalization of unprotected indoles, avoiding N-H insertion.A biocatalytic approach could offer a mild alternative, potentially avoiding decomposition. rochester.edu
Alkylation with Alcoholsα-Heteroaryl-substituted methyl alcoholsCs₂CO₃/oxone®Metal-free C3-alkylation.High risk of decomposition for nitro-substituted indoles under these conditions. chemrxiv.orgchemrxiv.org

Analytical Methodologies for 6 Nitroindol 2 One in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of compounds from complex mixtures. For 6-Nitroindol-2-one and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers, necessitating enantiomeric separation to study the pharmacological or chemical properties of individual enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, primarily through the use of Chiral Stationary Phases (CSPs). nih.gov

The fundamental principle of chiral separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These diastereomeric complexes have different interaction energies and stabilities, leading to different retention times on the column and thus enabling their separation. nih.gov There are two main approaches for chiral separation via chromatography:

Direct Method : This involves the use of a chiral stationary phase (CSP) where the chiral selector is bonded to the support material, typically silica gel. This is the most common and practical method. nih.gov

Indirect Method : This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase. chiralpedia.comnih.gov

A variety of CSPs are commercially available, each with different selectivity for various classes of compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. nih.gov

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrimary Interaction MechanismTypical Applications
Polysaccharide-BasedCellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindranceBroad applicability for a wide range of racemates, including pharmaceuticals and natural products. nih.govnih.gov
Cyclodextrin-Basedβ-Cyclodextrin, γ-CyclodextrinInclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrinSeparation of aromatic compounds, particularly those with functional groups near the chiral center.
Crown Ether-Based(+)-(18-Crown-6)-tetracarboxylic acidComplexation primarily with the protonated primary amino group of the analyteEnantioseparation of compounds with primary amine groups, such as amino acids and chiral amines. nih.gov
Ligand ExchangeAmino acids (e.g., L-proline) complexed with a metal ion (e.g., Cu(II))Formation of ternary diastereomeric metal complexes with the analyteSeparation of racemic amino acids, hydroxy acids, and related compounds. springernature.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, which contain polar functional groups (-NH, C=O), are typically non-volatile and thermally labile. Direct analysis by GC is therefore challenging due to potential degradation in the hot injector and poor chromatographic peak shape. dphen1.com

To overcome this limitation, derivatization is employed to convert the polar, non-volatile compound into a more volatile and thermally stable derivative. The most common derivatization technique for compounds containing active hydrogen atoms (such as in N-H and enolizable C=O groups) is silylation. researchgate.net This process replaces the active hydrogen with a trimethylsilyl (TMS) group. nih.gov

The silylation of this compound can be achieved using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.combrjac.com.br The resulting TMS derivative exhibits significantly increased volatility and reduced polarity, making it amenable to GC analysis. dphen1.com The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, often by a mass spectrometer (MS), which provides both quantitative data and structural information for identification. mdpi.com

ParameterTypical Condition/ComponentPurpose
Derivatization ReagentBSTFA or MSTFAIncreases volatility and thermal stability by replacing active hydrogens with TMS groups. nih.govbrjac.com.br
GC ColumnFused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-1ms)Separates the volatile derivatives based on their boiling points and interactions with the stationary phase.
Injector Temperature250-300 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Temperature ProgramRamped from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 280-320 °C)Allows for the separation of compounds with a range of boiling points.
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides mass-to-charge ratio for structural identification, while FID offers robust quantification.

Spectroscopic Quantification Methods

Spectroscopic methods are essential for quantifying substances by measuring their interaction with electromagnetic radiation. For this compound, UV/Vis spectrophotometry is a primary tool for concentration measurement and for studying reaction kinetics.

UV/Vis spectrophotometry is a simple, rapid, and widely used technique for determining the concentration of absorbing species in a solution. The quantification is based on the Beer-Lambert Law, which states that for a given substance, the absorbance of light at a specific wavelength is directly proportional to the concentration of the substance and the path length of the light through the solution.

The concentration of this compound in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert equation:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

Research on various nitroindole isomers shows that they exhibit strong absorption in the near-UV range (300–400 nm). Specifically, 6-nitroindole (B147325) is reported to have two absorption maxima in this region, which distinguishes it from other isomers like 3-nitroindole and 5-nitroindole (B16589) that typically show only one major peak. acs.orgnih.gov This distinct spectral signature can be used for its selective quantification.

Nitroindole IsomerReported Absorption Maxima (λmax) in the Near-UV Range
3-Nitroindole~349 nm acs.orgnih.gov
4-NitroindoleOne peak, extends furthest into the visible range acs.orgnih.gov
5-Nitroindole~322 nm acs.orgnih.gov
6-NitroindoleTwo maxima in the 300-400 nm range acs.orgnih.gov
7-NitroindoleOne broadly absorbing peak acs.orgnih.gov

UV/Vis spectroscopy is an invaluable tool for studying chemical kinetics, as it allows for the real-time monitoring of changes in the concentration of reactants or products that absorb light. openaccesspub.org By measuring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. asianpubs.org

For reactions involving this compound, such as its formation via nitration or its subsequent conversion, kinetic studies can be performed by setting the spectrophotometer to measure absorbance continuously at the λmax of the species of interest. For example, if this compound is a product, its formation can be monitored by the increase in absorbance at one of its characteristic peaks. Conversely, if it is a reactant, its consumption can be tracked by the decrease in absorbance.

The data obtained (absorbance vs. time) can be converted to concentration vs. time using the Beer-Lambert law. This information is then used to determine the reaction order and the rate constant (k). ekb.egasianpubs.org This technique has been successfully applied to study the kinetics of related reactions, such as the nitrosation of indole (B1671886) and the oxidative polymerization of indole, demonstrating its utility for tracking reactions of the indole scaffold. asianpubs.orgukim.mk

Electrochemical Techniques for Redox Characterization

Electrochemical techniques are used to study the redox (reduction-oxidation) properties of molecules. For this compound, the nitroaromatic group is the primary site of electrochemical activity. Techniques like cyclic voltammetry (CV) can provide detailed information about the reduction potentials and the mechanism of electron transfer. onlineacademicpress.com

The electrochemical reduction of nitroaromatic compounds is a well-studied process. researchgate.net In a typical cyclic voltammogram, the nitro group (Ar-NO₂) undergoes a series of reduction steps. The first step is typically a one-electron reduction to form a nitro radical anion (Ar-NO₂·⁻). nih.gov This step is often reversible, and its potential is a key thermodynamic parameter. researchgate.netdtic.mil Subsequent reduction steps, which are generally irreversible, can lead to the formation of the nitroso, hydroxylamine, and finally, the amine derivative. researchgate.net

By scanning the potential applied to an electrode in a solution of this compound, CV can be used to determine the potentials at which these reduction events occur. This information is critical for understanding its behavior in biological systems (where it might undergo enzymatic reduction) and for developing electrochemical sensors. The one-electron reduction potential (E¹) is particularly important, as it correlates with the compound's electron-accepting ability. nih.govacs.org

CompoundFirst One-Electron Reduction Potential (E¹) vs. NHEReference
Nitroindolin-2-one moiety-668 mV researchgate.net
Metronidazole-645 mV researchgate.net
2-Methyl-5-nitroimidazole-0.54 V (-540 mV) acs.org
Nitrobenzene-0.486 V (-486 mV)
4-Nitroacetophenone-0.43 V (-430 mV)
4-Nitropyridine-0.19 V (-190 mV) acs.org
NHE = Normal Hydrogen Electrode. Potentials are measured at or near neutral pH.

Cyclic Voltammetry (CV) for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of chemical compounds. It provides valuable insights into the thermodynamics and kinetics of electron transfer reactions. nist.gov In the context of nitroaromatic compounds like this compound, CV is instrumental in determining their reduction potentials and elucidating the mechanisms of their redox transformations. The technique involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. researchgate.netnih.gov

The electrochemical behavior of nitroaromatic compounds is characterized by the reduction of the nitro group (-NO2). This process is typically irreversible and involves the transfer of multiple electrons and protons. oup.com The reduction can proceed through several steps, often forming radical anions and other intermediates. The potential at which the reduction occurs is a key parameter that reflects the compound's electron-accepting ability.

In a study investigating various nitroaromatic compounds, the redox potential of nitroindolin-2-one, a closely related structure to this compound, was determined using cyclic voltammetry. The first reductive event for nitroindolin-2-one was observed at a cathodic peak potential (Ep,c) of -668 mV versus the normal hydrogen electrode (NHE). oup.com This value provides an estimate of the potential at which the nitro group in a similar indol-2-one (B1256649) scaffold undergoes reduction. The general mechanism for the electrochemical reduction of nitroaromatic compounds in an aqueous medium often involves an initial irreversible four-electron, four-proton reduction of the nitro group to a hydroxylamine derivative. oup.com In some cases, a further reduction to an amine derivative can occur at more negative potentials. oup.com

The precise mechanism and reduction potential can be influenced by factors such as the pH of the solution, the solvent system, and the specific molecular structure of the compound. oup.com A typical CV setup consists of a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire), all connected to a potentiostat. researchgate.netnih.gov

Table 1: Redox Potentials of Nitroaromatic Compounds

CompoundCathodic Peak Potential (Ep,c) vs. NHE (mV)Reference
Nitroindolin-2-one-668 oup.com
Metronidazole-645 oup.com
Nitrofural-380 oup.com

Biophysical Characterization Techniques

Dynamic Light Scattering for Aggregation State Assessment

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and molecules in suspension or solution. nih.govazonano.com This methodology is particularly valuable for assessing the aggregation state of compounds, providing information on whether a substance exists as monomers, oligomers, or larger aggregates. azonano.com The principle of DLS is based on the analysis of the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. azonano.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.

In the context of this compound research, DLS could be employed to investigate its solubility and aggregation behavior under various experimental conditions, such as different buffers, pH values, and concentrations. Understanding the aggregation state is crucial, as the formation of aggregates can significantly impact the compound's biological activity and its behavior in biochemical and cellular assays. The technique is highly sensitive to the presence of even small amounts of large aggregates due to the intensity of scattered light being proportional to the sixth power of the particle radius. nih.gov

A typical DLS experiment involves illuminating a sample with a laser beam and detecting the scattered light at a specific angle. nih.gov The fluctuations in the scattered light intensity are then analyzed by an autocorrelator to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient of the particles, which, through the Stokes-Einstein equation, can be related to their hydrodynamic radius. The data is often presented as a particle size distribution, showing the relative intensity of scattered light from particles of different sizes.

Thermal Melting Experiments for Duplex Stability

Thermal melting experiments are a fundamental biophysical technique used to determine the stability of double-stranded nucleic acid structures, such as DNA and RNA duplexes. These experiments measure the change in a physical property, typically UV absorbance at 260 nm, as a function of temperature. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex molecules have dissociated into single strands. The Tm is a direct measure of the duplex's thermal stability; a higher Tm indicates a more stable duplex.

The stability of a nucleic acid duplex can be significantly influenced by the incorporation of modified or unnatural bases. In this context, studies on the effect of 5-nitroindole, a compound structurally similar to this compound, on the stability of DNA hairpins (a type of duplex structure) provide valuable insights. Optical melting experiments have shown that the incorporation of 5-nitroindole into a DNA duplex generally leads to a decrease in its thermal stability. oup.comoup.com

In one study, the effect of substituting 5-nitroindole at various positions within a 17-base-pair DNA duplex was investigated. The results demonstrated that all duplexes containing 5-nitroindole were destabilized compared to the unmodified duplex. oup.comoup.com The degree of destabilization depended on the position and number of 5-nitroindole substitutions. From the melting curves, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of the melting transition can be calculated, providing a more comprehensive understanding of the factors contributing to duplex stability. oup.com

The experimental setup for a thermal melting experiment typically involves a spectrophotometer equipped with a temperature-controlled cuvette holder. oup.com The absorbance of the DNA sample is monitored at 260 nm as the temperature is gradually increased. The resulting data is plotted as absorbance versus temperature, yielding a sigmoidal melting curve from which the Tm can be determined as the midpoint of the transition. walisongo.ac.id

Table 2: Illustrative Thermodynamic Data for DNA Hairpin Melting with a Universal Base Analogue

DNA Hairpin ConstructMelting Temperature (Tm) (°C)Change in Enthalpy (ΔH°) (kcal/mol)Change in Entropy (ΔS°) (cal/mol·K)
Control Hairpin65.0-50.5-149.2
Hairpin with 5-Nitroindole in loop63.5-45.1-133.5
Hairpin with 5-Nitroindole in stem58.2-42.3-127.1

Note: The data in this table is illustrative and based on findings for 5-nitroindole to demonstrate the typical effects of such modifications on duplex stability. oup.com

Future Research Directions and Unexplored Avenues for 6 Nitroindol 2 One

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of substituted indoles and oxindoles often faces challenges related to yield, regioselectivity, and the use of harsh reagents. While methods exist for creating nitroindoles, the development of more efficient and selective synthetic pathways for 6-Nitroindol-2-one is a critical future objective. researchgate.netacs.org Current strategies for similar compounds, such as the nitration of indoline precursors followed by dehydrogenation, can provide a basis for new methodologies. researchgate.net

Future research should focus on:

Catalyst Innovation: Exploring novel transition-metal catalysts or organocatalysts to achieve higher regioselectivity in the nitration of the indol-2-one (B1256649) core, minimizing the formation of other isomers like 4-nitro and 5-nitro derivatives.

One-Pot Procedures: Designing multi-step, one-pot reactions that combine several transformations, such as cyclization and nitration, to streamline the synthesis and reduce waste. d-nb.info

The successful development of such routes would not only make this compound more accessible for research but also facilitate the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Research FocusObjectivePotential Methodologies
Improved Selectivity Preferential synthesis of the 6-nitro isomer over other positional isomers.Directed ortho-metalation, use of sterically hindering blocking groups, development of regioselective catalysts.
Enhanced Efficiency Increase overall yield and reduce the number of synthetic steps.One-pot tandem reactions, flow chemistry processes, microwave-assisted synthesis.
Green Chemistry Minimize environmental impact of the synthesis.Use of aqueous reaction media, biodegradable catalysts, and solvents with lower toxicity.

Advanced Computational Modeling of Complex Biochemical Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules within biological systems, saving significant time and resources in the early stages of drug discovery. For this compound, advanced computational modeling can provide profound insights into its interactions with potential biological targets.

Future computational studies should aim to:

Simulate Target Binding: Employ molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and mode of interaction of this compound with a range of protein targets, particularly kinases, which are common targets for oxindole (B195798) scaffolds. nih.gov

Predict ADMET Properties: Utilize quantitative structure-activity relationship (QSAR) and other predictive models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound and its potential derivatives.

Elucidate Reaction Mechanisms: Use quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the electronic structure of the molecule and understand the energetic barriers of potential metabolic transformations, such as the reduction of the nitro group. nih.gov

These in silico approaches will be instrumental in prioritizing candidate molecules for synthesis and biological testing and in generating hypotheses about their mechanism of action. nih.gov

Elucidation of Undiscovered Mechanistic Pathways

The nitroaromatic group is a well-known pharmacophore that can undergo in vivo reduction to form reactive radical species capable of damaging cellular components like DNA and proteins. acs.orgmdpi.com This mode of action is characteristic of drugs like metronidazole. acs.org However, recent studies on related nitroimidazole-indolin-2-one hybrids suggest a more complex, dual mode of action that includes direct enzyme inhibition independent of nitro-group reduction. acs.org

For this compound, future research must focus on:

Investigating Bioreduction: Determining whether the 6-nitro group undergoes enzymatic reduction under aerobic or anaerobic conditions and identifying the specific nitroreductase enzymes involved. mdpi.com

Identifying Direct Targets: Using techniques like activity-based protein profiling (ABPP) to identify specific protein targets that are directly inhibited by the parent compound, separating this activity from the effects of its reduced metabolites. acs.org

Characterizing Reactive Species: Detecting and characterizing any reactive nitrogen species formed during its metabolism and understanding their downstream effects on cellular pathways.

Unraveling these complex mechanistic details is essential for understanding the compound's full biological activity and potential for therapeutic development or toxicity. mdpi.com

Exploration of New Biological Targets and Interaction Modes

The indole (B1671886) and oxindole scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While kinases are a prominent target class for oxindoles, the specific targets for this compound have not been thoroughly investigated.

Future avenues of exploration include:

Broad-Spectrum Kinase Profiling: Screening this compound against a large panel of human kinases to identify potential inhibitory activity. The oxindole core is known to interact with the ATP-binding site of kinases like VEGFR-2. nih.gov

Phenotypic Screening: Utilizing high-content cellular imaging and other phenotypic screening platforms to identify novel cellular effects, which can then be used to infer potential new targets through reverse-pharmacology approaches.

In Silico Target Prediction: Applying ligand-based and structure-based computational methods to screen large databases of protein structures and predict novel, therapeutically relevant targets for which this compound may have binding affinity. nih.gov

Identifying and validating new biological targets will significantly expand the potential therapeutic applications for this compound and its future derivatives.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive, systems-level understanding of the cellular response to this compound, the integration of multiple "omics" technologies is indispensable. nih.govnih.gov This approach moves beyond a single target or pathway to create a holistic picture of the compound's biological impact. nih.gov

A future multi-omics strategy should involve:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with this compound, revealing which signaling pathways and cellular processes are perturbed.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. researchgate.net

Metabolomics: Analyzing the cellular metabolome to identify changes in metabolite levels, which can serve as direct readouts of enzymatic activity and pathway flux. ed.ac.uk

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, identify potential biomarkers of efficacy or toxicity, and uncover unexpected off-target effects. qub.ac.ukfrontiersin.org This integrative approach is crucial for advancing from a preliminary understanding to a deep, actionable knowledge of the compound's biological activity. nih.govnih.gov

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Parameter Calibration : Re-optimize force fields (e.g., AMBER) using experimental crystallographic data.
  • Sensitivity Testing : Vary dielectric constants or solvation models in simulations to match observed kinetics.
  • Peer Review : Present conflicting data at conferences or preprint servers (e.g., ChemRxiv) for community feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.